N-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NOS2/c1-13-5-7-16(8-6-13)24-19(25)18-17(9-10-26-18)27-12-14-3-2-4-15(11-14)20(21,22)23/h2-11H,12H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNLKILMFJWHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxamide group, a methyl group on the phenyl ring, and a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Anticancer Activity : The trifluoromethyl group is known for increasing lipophilicity and metabolic stability, which can enhance the compound's ability to penetrate cell membranes and interact with biological targets. Studies have shown that compounds containing this group often exhibit improved potency against various cancer cell lines. The mechanism typically involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity : The presence of the sulfur atom in the structure may contribute to antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
-
In Vitro Anticancer Studies :
- A study evaluated the compound's efficacy against several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin, suggesting potent anticancer activity.
-
Antimicrobial Testing :
- Another study assessed the antimicrobial efficacy of related compounds containing similar functional groups. The minimum inhibitory concentration (MIC) values were determined against various pathogens, revealing that compounds with trifluoromethyl and sulfonyl groups had enhanced antibacterial properties compared to their non-fluorinated counterparts.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency against cancer cells |
| Sulfur atom | Enhances antimicrobial properties |
| Methyl group | Modulates lipophilicity and bioavailability |
Preparation Methods
Thiophene Core Functionalization
The thiophene ring is functionalized at positions 2 and 3 through sequential reactions:
- Step 1 : Methyl 3-bromothiophene-2-carboxylate is synthesized via bromination of methyl thiophene-2-carboxylate using N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl₄, reflux).
- Step 2 : The bromine at position 3 serves as a leaving group for subsequent nucleophilic substitution.
Reaction Conditions :
Introduction of the Sulfanyl Group
Nucleophilic Substitution
The bromine at position 3 is displaced by [3-(trifluoromethyl)benzyl]thiolate:
- Step 1 : Generate the thiolate anion by deprotonating [3-(trifluoromethyl)benzyl]thiol with K₂CO₃ in DMF.
- Step 2 : React with methyl 3-bromothiophene-2-carboxylate at 60°C for 6 h.
Reaction Equation :
$$
\text{Methyl 3-bromothiophene-2-carboxylate} + \text{HSCH}2\text{C}6\text{H}4\text{CF}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl 3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxylate} + \text{KBr}
$$
Optimization Notes :
Amide Bond Formation
Carboxylic Acid Activation
The methyl ester is hydrolyzed to the carboxylic acid, followed by activation as an acyl chloride:
- Hydrolysis : NaOH (2 eq), MeOH/H₂O (3:1), reflux, 4 h.
- Activation : Thionyl chloride (1.5 eq), DCM, 0°C → RT, 2 h.
Intermediate Characterization :
Coupling with 4-Methylaniline
The acyl chloride reacts with 4-methylaniline in the presence of a base:
- Conditions : Et₃N (2 eq), DCM, 0°C → RT, 12 h.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc).
Reaction Equation :
$$
\text{3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carbonyl chloride} + \text{H}2\text{NC}6\text{H}4\text{CH}3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Yield : 78% (HPLC purity >98%).
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 3-iodothiophene-2-carboxamide and [3-(trifluoromethyl)benzyl]thiol:
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMSO, 100°C.
- Yield : ~65% (requires rigorous exclusion of oxygen).
Analytical and Purification Strategies
Chromatographic Methods
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- Retention Time : 12.3 min (target compound), 8.9 min (unreacted aniline).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=5.2 Hz, 1H, thiophene H-4), 7.65–7.45 (m, 4H, Ar-H), 6.92 (s, 1H, NH), 4.52 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃).
- MS (ESI+) : m/z 451.1 [M+H]⁺.
Challenges and Optimization Opportunities
- Thiol Oxidation : Use of N₂ atmosphere and radical scavengers (e.g., BHT) during sulfanyl group introduction.
- Amide Hydrolysis : Avoid prolonged exposure to acidic/basic conditions post-coupling.
- Scalability : Transition from batch to flow chemistry for bromination and coupling steps.
Q & A
Q. What are the recommended synthetic routes for N-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)thiophene-2-carboxamide, and how can yield optimization be achieved?
- Methodological Answer : The compound is synthesized via a multi-step route involving thiophene core functionalization. A typical procedure involves:
Thiophene-2-carboxamide formation : React thiophene-2-carboxylic acid with 4-methylaniline using coupling agents like EDCI/HOBt in DMF .
Sulfanyl group introduction : Treat the intermediate with [3-(trifluoromethyl)phenyl]methanethiol under basic conditions (e.g., K₂CO₃ in DMSO) at 60°C for 12 hours .
- Yield Optimization :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjust stoichiometry (1.2 equivalents of thiolating agent improves yield to ~75%) .
Q. What characterization techniques are essential to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, trifluoromethyl singlet at δ 1.2 ppm) .
- Infrared Spectroscopy (IR) : Validate carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfanyl (C-S stretch at ~680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H]⁺ at m/z 423.08 .
- Melting Point : Compare with literature (e.g., 107°C for analogous trifluoromethyl derivatives) .
Q. How can researchers screen the biological activity of this compound in preclinical studies?
- Methodological Answer :
- In vitro assays :
- Antimicrobial Activity : Use broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA (IC₅₀ reported as ~15 µM for thiophene carboxamides) .
- Dose-Response Analysis : Test concentrations from 1–100 µM in triplicate, using DMSO as a vehicle control .
Advanced Research Questions
Q. How can computational modeling predict the biological targets or pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID 5KIR). Key interactions include hydrogen bonding with Arg120 and hydrophobic contacts with the trifluoromethyl group .
- ADMET Prediction : SwissADME to estimate logP (~3.2), bioavailability (Lipinski violations: 0), and blood-brain barrier permeability (low) .
Q. How should researchers address contradictions in reported biological activity data for thiophene carboxamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, anti-inflammatory activity may vary due to differences in LPS-induced inflammation models .
- Structural Validation : Re-characterize disputed compounds via NMR to rule out isomerization or degradation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl instead of 4-methylphenyl) and compare bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanyl group enhances COX-2 selectivity by 30%) .
Q. How can purity issues arising from byproducts during synthesis be resolved?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate sulfoxide byproducts .
- Recrystallization : Optimize solvent (ethanol/water 7:3) to achieve >98% purity (HPLC, C18 column) .
Q. What experimental designs are recommended to assess compound stability under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
